2-Bromo-9H-carbazole
Overview
Description
2-Bromo-9H-carbazole (CAS number 3652-90-2) is a mono-brominated derivative of 9H-carbazole at the 2-position bearing both bromo and amine functional groups . It has been used for further synthesis of semiconducting small molecules and polymers in applications of OLEDs, dye-sensitized solar cells, polymer, and perovskite solar cells .
Synthesis Analysis
Carbazole derivatives, including 2-Bromo-9H-carbazole, have been synthesized through various methods. One of the methods includes the electropolymerization of carbazole and chemical polymerization of carbazole derivatives . Another method involves the use of a flow-type microwave reactor, which significantly reduces the synthesis time .Molecular Structure Analysis
The molecular formula of 2-Bromo-9H-carbazole is C12H8BrN . The InChIKey is PJRGCJBBXGNEGD-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br .Chemical Reactions Analysis
Carbazole-based compounds, including 2-Bromo-9H-carbazole, have been known for their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-9H-carbazole is 246.10 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and zero hydrogen bond acceptors . Its topological polar surface area is 15.8 Ų .Scientific Research Applications
Medicinal Chemistry: Antidiabetic Agents
2-Bromo-9H-carbazole has been studied for its potential in medicinal chemistry, particularly in the treatment of diabetes. Carbazole derivatives exhibit a range of biological activities, including antihyperglycemic effects. They can reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Optoelectronics: OLEDs and Solar Cells
In the field of optoelectronics, 2-Bromo-9H-carbazole is used to synthesize semiconducting small molecules and polymers. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and various types of solar cells, including dye-sensitized, polymer, and perovskite solar cells . The compound’s derivatives show good thermal stability and strong emission, making them suitable for these applications.
Nanodevices: Conducting Polymers
Polycarbazole derivatives, which can be synthesized from 2-Bromo-9H-carbazole, are nitrogen-containing aromatic heterocyclic conducting polymers. They possess excellent optoelectronic properties and high charge carrier mobility, making them potential candidates for use in nanodevices .
Rechargeable Batteries: Electrode Materials
The carbazole moiety, derivable from 2-Bromo-9H-carbazole, is being explored as a component in rechargeable batteries. Its derivatives can serve as electrode materials due to their stability and charge transport capabilities .
Electrochemical Transistors: Electropolymerization
Carbazole derivatives are used in the electropolymerization processes to create materials for electrochemical transistors. These materials offer good environmental stability and photoconductivity, which are desirable properties for transistors .
Photovoltaic Devices: Hole-Transport Materials
2-Bromo-9H-carbazole is also pivotal in the synthesis of hole-transport materials for efficient perovskite solar cells. These materials facilitate the movement of charge carriers and improve the efficiency of solar cells .
Mechanism of Action
Target of Action
2-Bromo-9H-carbazole, also known as 2-Bromocarbazole, is a mono-brominated derivative of 9H-carbazole . It is primarily used in the synthesis of semiconducting small molecules and polymers . These molecules and polymers are used in the construction of organic photovoltaic and OLED devices . Therefore, the primary targets of 2-Bromo-9H-carbazole are the components of these devices.
Mode of Action
2-Bromo-9H-carbazole interacts with its targets by being a key intermediate in the synthesis of semiconducting small molecules and polymers . These molecules and polymers are then used in the construction of organic photovoltaic and OLED devices .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of semiconducting small molecules and polymers . These molecules and polymers, in turn, are integral to the functioning of organic photovoltaic and OLED devices .
Pharmacokinetics
This is likely due to the compound’s primary use as an intermediate in the synthesis of semiconducting small molecules and polymers , rather than as a pharmaceutical agent.
Result of Action
The result of 2-Bromo-9H-carbazole’s action is the successful synthesis of semiconducting small molecules and polymers . These molecules and polymers are then used in the construction of organic photovoltaic and OLED devices . For instance, PyEtCz, a deep blue fluorescent material derived from 2-Bromo-9H-carbazole, exhibits strong deep-blue emission with a high fluorescent quantum yield of 75% .
Action Environment
The action of 2-Bromo-9H-carbazole can be influenced by various environmental factors. For instance, the molar ratio of the 2-bromo-9H-carbazole phosphor to acrylamide can strongly influence the room-temperature phosphorescent (RTP) emission intensities and quantum yields of the blue–purple phosphorescence emitting amorphous copolymer of 2-bromocarbazole phosphor and acrylamide . .
Future Directions
properties
IUPAC Name |
2-bromo-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGCJBBXGNEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507884 | |
Record name | 2-Bromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3652-90-2 | |
Record name | 2-Bromocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3652-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-Bromocarbazole be used to create materials with interesting optical properties?
A1: Yes, 2-Bromocarbazole can be copolymerized with other monomers to create materials exhibiting room-temperature phosphorescence. For example, a study demonstrated that incorporating 2-Bromocarbazole into an acrylamide copolymer resulted in a material capable of blue-purple phosphorescence emission with high quantum yield at room temperature []. The rigidity of the polymer matrix and hydrogen bonding within the structure contribute to suppressing nonradiative decay pathways, thereby enhancing phosphorescence []. This property makes these copolymers potentially suitable for applications like encryption inks.
Q2: How does the concentration of 2-Bromocarbazole in a copolymer affect its phosphorescent properties?
A2: The molar ratio of 2-Bromocarbazole to the co-monomer significantly influences the phosphorescence intensity and quantum yield of the resulting copolymer []. High concentrations of 2-Bromocarbazole can decrease the polymer's rigidity, hindering the shielding effect from oxygen and decreasing phosphorescence []. Conversely, very low concentrations also lead to weaker phosphorescence, likely due to a lower concentration of the phosphorescent centers []. Therefore, optimizing the ratio is crucial for achieving desired optical properties.
Q3: Can 2-Bromocarbazole be used as a starting material for synthesizing more complex molecules?
A3: Absolutely. 2-Bromocarbazole serves as a versatile building block in organic synthesis. For instance, it can be utilized in electrophilic cyclization reactions to create functionalized ellipticinium and ellipticine derivatives, compounds known for their biological activities []. The bromine atom at the 2-position allows for further functionalization, broadening its synthetic utility.
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